Argatroban M1 metabolite
Overview
Description
Argatroban M1 metabolite is a primary metabolite of argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than argatroban .
Mechanism of Action
- Thrombin plays a crucial role in fibrin formation, activation of coagulation factors (V, VIII, XIII), protein C, and platelet aggregation .
- The inhibition of thrombin prevents clot formation, making Argatroban effective in treating thrombosis associated with heparin-induced thrombocytopenia (HIT) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Argatroban M1 metabolite interacts with various enzymes and proteins. It exerts 3- to 5-fold weaker anticoagulant effects than Argatroban . It inhibits thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; activation of protein C; and platelet aggregation .
Cellular Effects
This compound influences cell function by inhibiting thrombin, which plays a crucial role in coagulation. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by reversibly binding to the thrombin active site . This binding inhibits thrombin’s action, affecting fibrin formation, activation of coagulation factors, and platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is the major component in plasma, with its concentrations ranging between 0% and 20% of that of the parent drug .
Metabolic Pathways
This compound is involved in metabolic pathways in the liver. The formation of this compound is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .
Preparation Methods
The preparation of argatroban M1 metabolite involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver. The formation of this metabolite is catalyzed by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 . Industrial production methods for argatroban itself involve synthetic routes that selectively inhibit the catalytic site of thrombin in a reversible manner .
Chemical Reactions Analysis
Argatroban M1 metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxylation process in the liver is an example of an oxidation reaction.
Substitution: The metabolite may participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for potential reduction reactions. The major products formed from these reactions are typically hydroxylated derivatives .
Scientific Research Applications
Argatroban M1 metabolite has several scientific research applications:
Chemistry: It is studied for its role in the metabolic pathways of argatroban and its interactions with enzymes.
Biology: Research focuses on its effects on thrombin and other coagulation factors.
Medicine: It is used to understand the pharmacokinetics and pharmacodynamics of argatroban, particularly in patients with heparin-induced thrombocytopenia.
Industry: The metabolite is relevant in the development of anticoagulant therapies and the design of new thrombin inhibitors
Comparison with Similar Compounds
Argatroban M1 metabolite can be compared with other direct thrombin inhibitors such as:
Bivalirudin: Another direct thrombin inhibitor with a different mechanism of action and pharmacokinetic profile.
Lepirudin: A recombinant hirudin that also inhibits thrombin but has a longer half-life.
Dabigatran: An oral direct thrombin inhibitor with different metabolic pathways.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a primary metabolite of argatroban, providing insights into the drug’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJTZYSQJWCWQO-FHLIZLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951130-92-0 | |
Record name | Argatroban M1 metabolite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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